![molecular formula C18H15N5 B3916113 1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3916113.png)
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit protein kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by subsequent functional group modifications .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a protein kinase inhibitor, which is crucial in regulating cell growth and proliferation.
Medicine: Investigated for its anticancer properties, particularly in targeting specific protein kinases involved in cancer cell growth.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine primarily involves the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of compounds with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for their anticancer properties.
Quinazoline: Widely studied for their kinase inhibitory activities.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities.
Uniqueness
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific structural features that allow for selective inhibition of certain protein kinases. This selectivity makes it a promising candidate for targeted cancer therapies, potentially offering fewer side effects compared to non-selective inhibitors .
Biological Activity
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and other kinases. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring system. The synthesis typically involves multi-step reactions starting from appropriate hydrazines and carbonyl compounds. For instance, one method involves the reaction of 4-methylphenylhydrazine with a suitable pyrimidine derivative under acidic conditions to yield the target compound.
Antitumor Activity
This compound derivatives have been evaluated for their antitumor properties against various cancer cell lines. Research indicates that these compounds exhibit significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A-549) cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6b | MCF-7 | 8.21 | EGFR-TK inhibition |
12b | A-549 | 19.56 | Apoptosis induction |
The most potent derivatives showed IC50 values in the low micromolar range, indicating strong activity against these cancer types. The mechanism of action involves the inhibition of EGFR kinase activity, which is crucial for cancer cell proliferation and survival .
The primary mechanism through which this compound exerts its effects is through competitive inhibition of ATP binding to the EGFR kinase domain. Molecular docking studies have revealed that these compounds can form hydrogen bonds with critical residues in the ATP-binding pocket of EGFR, thereby blocking its activity .
Flow cytometry analyses have further demonstrated that certain derivatives induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways .
Case Studies
Several studies have highlighted the efficacy of this compound class:
- Study on EGFR Inhibition : A recent study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and assessed their inhibitory effects on EGFR. Compound 12b was noted for its exceptional potency with an IC50 value as low as 0.016 µM against wild-type EGFR and also showed activity against the mutant T790M variant .
- Cytotoxicity Assessment : In another investigation, derivatives were screened for cytotoxicity using MTT assays on MCF-7 and A-549 cell lines. Compounds exhibited dose-dependent responses with significant inhibition observed at higher concentrations .
Properties
IUPAC Name |
N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-13-7-9-14(10-8-13)22-17-16-11-21-23(18(16)20-12-19-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWOHQMGZZYIIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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